1-(3-Chlorophenyl)-N-methylethanamine hydrochloride
CAS No.:
Cat. No.: VC13749432
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13Cl2N |
|---|---|
| Molecular Weight | 206.11 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-N-methylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H |
| Standard InChI Key | MINQBPMFWXNSKS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC(=CC=C1)Cl)NC.Cl |
Introduction
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride is a chemical compound with the CAS number 39959-81-4. It is a hydrochloride salt of the parent compound (1-(3-chlorophenyl)ethyl)(methyl)amine. This compound is of interest in various chemical and pharmaceutical applications due to its structural properties and potential reactivity.
Synthesis and Preparation
The synthesis of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride typically involves the reaction of 3-chloroacetophenone with methylamine in the presence of appropriate reagents and conditions to form the desired amine, followed by conversion to its hydrochloride salt.
Applications and Research
While specific applications of 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride are not widely documented, compounds with similar structures are often studied for their potential biological activities, including neuropharmacological effects. The compound's reactivity and structural features make it a candidate for further investigation in medicinal chemistry.
Availability and Suppliers
1-(3-Chlorophenyl)-N-methylethanamine hydrochloride is available from various chemical suppliers, including Key Organics and Sigma-Aldrich (through Cenmed) . Suppliers often provide detailed product information, including purity and packaging options.
Safety and Handling
As with any chemical compound, handling 1-(3-Chlorophenyl)-N-methylethanamine hydrochloride requires adherence to safety protocols. While specific hazard statements are not detailed for this compound, hydrochloride salts can be corrosive and require proper protective equipment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume